molecular formula C19H13F3N2O4 B6549430 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(trifluoromethyl)benzamide CAS No. 1040640-04-7

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(trifluoromethyl)benzamide

Cat. No.: B6549430
CAS No.: 1040640-04-7
M. Wt: 390.3 g/mol
InChI Key: JKJZIIYBEOLVAS-UHFFFAOYSA-N
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Description

This compound features a benzodioxol-substituted isoxazole core linked via a methylene group to a 4-(trifluoromethyl)benzamide moiety. The benzodioxol group (1,3-benzodioxole) contributes to electron-rich aromaticity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest that condensation reactions or hydrazide intermediates may be involved in its preparation .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c20-19(21,22)13-4-1-11(2-5-13)18(25)23-9-14-8-16(28-24-14)12-3-6-15-17(7-12)27-10-26-15/h1-8H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJZIIYBEOLVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group in the target compound distinguishes it from analogs with chloro (Cl) or methoxy (OMe) substituents. For example:

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
Target Compound C₂₀H₁₅F₃N₂O₄ 428.34 CF₃, Benzodioxol, Isoxazole N/A
N-[(Benzodioxol-5-yl)methyl]-4-Cl-Benzamide (V003-0902) C₂₆H₂₁ClN₂O₅ 476.92 Cl, Benzodioxol, Isoxazole N/A
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-Thiadiazol-2-ylidene]-Benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 Acetyl, Pyridine, Thiadiazole 290
Compound 35 (Thiazole analog) C₂₉H₂₀F₃N₃O₅S 580.55 CF₃O, Benzodioxol, Thiazole N/A
  • Trifluoromethyl (CF₃) vs.
  • Isoxazole vs. Thiadiazole/Thiazole: Isoxazole’s oxygen atom may engage in stronger hydrogen bonding than sulfur-containing thiadiazole () or thiazole (), influencing crystal packing or target binding .

Functional Group Impact on Bioactivity

While biological data for the target compound are absent, structurally related analogs suggest trends:

  • Benzodioxol Group: Found in compound 35 (), this moiety is associated with improved binding to neurological targets due to its electron-rich aromatic system .
  • Thiadiazole vs. Isoxazole: Thiadiazole derivatives () exhibit antimicrobial activity, whereas isoxazole-containing compounds often target inflammatory pathways, highlighting heterocycle-dependent selectivity .

Key Research Findings and Implications

Lipophilicity and Solubility: The CF₃ group in the target compound likely confers higher logP than chloro or methoxy analogs, necessitating formulation strategies to mitigate poor aqueous solubility .

Hydrogen-Bonding Networks: The isoxazole oxygen may form stronger intermolecular interactions than thiadiazole sulfur, influencing crystallization behavior (e.g., melting points in ) .

Synthetic Scalability: Analogous routes () suggest that the target compound could be synthesized efficiently using commercially available 4-(trifluoromethyl)benzoyl chloride and benzodioxol-isoxazole intermediates .

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